4-methoxy-2-methyl-N-(2-phenoxyethyl)-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
4-METHOXY-2-METHYL-N-(2-PHENOXYETHYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-METHYL-N-(2-PHENOXYETHYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzene sulfonamide core, followed by the introduction of the methoxy, methyl, phenoxyethyl, and propan-2-yl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and phenols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-METHYL-N-(2-PHENOXYETHYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Replacement of the phenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-METHYL-N-(2-PHENOXYETHYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE would likely involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
4-METHOXY-2-METHYL-N-(2-PHENOXYETHYL)-BENZENE-1-SULFONAMIDE: Lacks the propan-2-yl group.
4-METHOXY-2-METHYL-N-(2-PHENOXYETHYL)-5-(PROPAN-2-YL)BENZENE-1-AMIDE: Sulfonamide group replaced with an amide group.
Uniqueness
The presence of the propan-2-yl group and the specific arrangement of functional groups in 4-METHOXY-2-METHYL-N-(2-PHENOXYETHYL)-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may confer unique properties such as increased lipophilicity or enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C19H25NO4S |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-methoxy-2-methyl-N-(2-phenoxyethyl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO4S/c1-14(2)17-13-19(15(3)12-18(17)23-4)25(21,22)20-10-11-24-16-8-6-5-7-9-16/h5-9,12-14,20H,10-11H2,1-4H3 |
InChI Key |
HMUVYFLKQCOELU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC2=CC=CC=C2)C(C)C)OC |
Origin of Product |
United States |
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